REACTION_CXSMILES
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[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[O:9][CH3:10].C([Li])(CC)C.[CH3:16][S:17]SC>C1COCC1>[F:1][C:2]1[C:7]([S:17][CH3:16])=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[O:9][CH3:10]
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Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
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FC1=C(C=C(C=C1)C)OC
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Name
|
|
Quantity
|
60 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
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|
Quantity
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13.72 mL
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Type
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reactant
|
Smiles
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C(C)(CC)[Li]
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Name
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|
Quantity
|
1.41 mL
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Type
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reactant
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Smiles
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CSSC
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
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After stirring at −78° C. for 20 min, to the mixture
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
The mixture was stirred at −78° C. under argon atmosphere for 1 h
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Duration
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1 h
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Type
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CUSTOM
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Details
|
The mixture was quenched with saturated aqueous NH4Cl at −78° C.
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Type
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EXTRACTION
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Details
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extracted with EtOAc
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Type
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WASH
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Details
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The combined organic layer was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
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Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (EtOAc/hexane)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=C1SC)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.34 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |